molecular formula C21H20O6 B1674259 Icaritin CAS No. 118525-40-9

Icaritin

Cat. No. B1674259
CAS RN: 118525-40-9
M. Wt: 368.4 g/mol
InChI Key: TUUXBSASAQJECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icaritin is a member of flavones and has been used in trials studying the treatment of Solid Tumors, Metastatic Breast Cancer, and Hepatocellular Carcinoma (HCC) . It is a natural product found in Epimedium acuminatum, Epimedium diphyllum, and other organisms .


Synthesis Analysis

Icaritin and its derivatives have been synthesized for potential tumor growth inhibitors of Hepatocellular Carcinoma Cells . An initial semisynthetic modification of Icaritin was performed to obtain a structure–activity relationship (SAR), which indicated that the cytotoxicity is enhanced by OH-3 rhamnosylation and that OH-7 is an important modification site .


Molecular Structure Analysis

Icaritin is a cyclic amine and piperidine compound that is expected to stimulate the sensory hairs on the antennae of insects . The exact mechanism and target molecules of icaritin repelling insects are not fully understood .


Chemical Reactions Analysis

Based on the structure of Icaritin, toxic groups were replaced and active groups were introduced to design and synthesize a series of new analogues . The top compound C3 exhibited better antimultiple myeloma activity .


Physical And Chemical Properties Analysis

Icaritin has a molecular formula of C21H20O6 and a molecular weight of 368.4 g/mol . It has a IUPAC name of 3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one .

Scientific Research Applications

Neuroprotective Effects

Icaritin has been shown to confer neuroprotective effects . This application is significant in the development of treatments for neurological disorders and injuries, potentially aiding in the protection and regeneration of neural tissue .

Cardiovascular Protection

Studies suggest that Icaritin also offers cardiovascular protective effects . It could be used in therapies aimed at preventing or treating heart diseases by safeguarding cardiovascular tissues .

Anti-Osteoporosis Activity

Icaritin has demonstrated promising results in combating osteoporosis . Its potential to strengthen bone density and health makes it a candidate for therapeutic applications in bone diseases .

Remyelination in Neural Cells

Research indicates that Icaritin promotes the remyelination process in neural cells, which is crucial for recovering from demyelinating diseases like multiple sclerosis. It aids in the proliferation of oligodendrocyte precursor cells and their differentiation into mature oligodendrocytes .

Antitumor Properties

Icaritin exhibits various antitumor effects , including angiogenesis inhibition, invasion and metastasis inhibition, necrosis induction, and differentiation induction. These properties are being explored for cancer treatment .

Anti-Hepatoma Drug Potential

Currently being tested in a phase-III clinical trial, Icaritin shows promise as an anti-hepatoma drug . Techniques to enhance its oral bioavailability are also being researched .

Selective Antagonist Effects on Receptors

Interestingly, Icaritin has been identified as a selective antagonist for the muscarinic acetylcholine M2 receptor (M2R), which could have implications for treatments involving neurotransmitter regulation .

Bioconversion and Production Efficiency

The bioconversion process of Icaritin from flavonoid glycosides involves enzymes that can be costly and complex to handle. Research is focused on improving the efficiency and reducing costs of this process .

Mechanism of Action

Target of Action

Icaritin, a natural product with a wide range of anti-tumor effects, has been found to regulate several key molecules and pathways concerning cell fate . The primary targets of Icaritin include AKT1 , HSP90AA1 , CDK4 , CCND1 , and EGFR . These targets play crucial roles in various cellular processes, including cell proliferation, survival, and apoptosis.

Mode of Action

Icaritin interacts with its targets, leading to a series of cellular changes. For instance, Icaritin treatment induces sustained activation of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway . This pathway is crucial for cell survival and growth, and its activation by Icaritin contributes to its anti-tumor effects .

Biochemical Pathways

Icaritin affects several biochemical pathways. The primary pathways through which Icaritin exerts its anti-tumor effects include cancer pathways , PI3K-Akt signaling pathway , MAPK signaling pathway , and resistance mechanisms to inhibitors of the epidermal growth factor receptor tyrosine kinase . These pathways are involved in regulating cell proliferation, survival, and apoptosis, and their modulation by Icaritin contributes to its anti-tumor effects .

Pharmacokinetics

The pharmacokinetics of Icaritin involve its absorption, distribution, metabolism, and excretion (ADME). Icaritin is predominantly and rapidly biotransformed to its metabolite, which is slowly eliminated in vivo with a terminal half-life value of 4.51 hours . Due to significant phase ii metabolism with a positional preference on 3-oh, its usage in clinical settings is restricted . To minimize the phase II metabolism, structural optimization of Icaritin has been explored .

Result of Action

Icaritin effectively inhibits the viability and proliferation of various carcinoma cell lines . It causes S-phase arrest and promotes an increase in reactive oxygen species (ROS) . Icaritin significantly induces cellular senescence , and the expression of senescence-related proteins p53 and P21 increases significantly . These molecular and cellular effects contribute to the anti-tumor activity of Icaritin.

Action Environment

The action, efficacy, and stability of Icaritin can be influenced by various environmental factors. For instance, the production efficiency of Icaritin can be enhanced through whole-cell catalysis, which shows higher production efficiency of Icaritin compared to previous reports . This suggests that the bioconversion process and the environment in which it occurs can significantly impact the availability and efficacy of Icaritin .

Future Directions

Icaritin demonstrated safety profiles and preliminary durable survival benefits in advanced HCC patients, which were correlated with its immune-modulation activities and immune biomarkers . The development of icaritin-based nanomedicines is expected to further improve the immunotherapy of advanced HCC .

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXBSASAQJECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152154
Record name Icaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icaritin

CAS RN

118525-40-9
Record name Icaritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118525-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icaritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icaritin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Icaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICARITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

20 g of the extract prepared in Example 1 was taken in 1N HCl-50% methanol solution (v/v) in an amount of 20 times (v/w) of its amount and heated to reflux in a water bath at 80° C. for 8 hours to hydrolyze sugars bonded to icariin. The reaction was concentrated under pressure to remove the solvent. The residue was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove precipitated salts. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 0.9 g of icaritin, 0.7 g of icariside 1 and 0.5 g of icariside II.
[Compound]
Name
extract
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

20 g of the extract prepared in Example 1 was taken in dry pyridine (500 ml) and sodium methoxide (powder, 10 g) was added thereto. The solution was heated to reflux in a water bath at 80° C. for 8 hours to hydrolyze sugars bonded to icariin. The reaction was concentrated under pressure to remove the solvent. The residue was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove precipitated salts. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 0.6 g of icaritin, 0.7 g of icariside 1 and 0.8 g of icariside II.
[Compound]
Name
extract
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
sugars
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

20 g of the extract prepared in Example 1 was taken in ionized water, sterilized at about 121° C. for 30 minutes, cooled to about 30° C., inoculated with Aspergillus niger KCCM 11885, which had been cultured, in an amount of 5 to 10% based of the total amount of the solution and cultivated at 30° C. for 5 days, preferably 5 days. When icariin completely disappeared by confirming the elimination rate of icariin by thin layer chromatography, the reaction was ended. The resulting culture fluid was centrifuged at 5,000 to 10,000 rpm. The precipitation was washed 3 times with distilled water and centrifuged to obtain precipitation. The precipitation was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove residue. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 0.8 g of icaritin, 0.7 g of icariside 1 and 0.8 g of icariside II.
[Compound]
Name
extract
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

20 g of the extract prepared in Example 1 was taken in 100 ml of 0.1M acetic acid buffer solution (pH 4.5) and 2.5 g of enzymes (0.5 g of hesperidinase, 0.5 g of naringinase, 0.5 g of cellulase, 0.2 g of β-glucuronidase, 0.5 g of β-galactosidase, 0.3 g of amyloglucosidase; supplied by Sigma) was added thereto. The solution was stirred in a water bath at 37° C. for 48 hours. When icariin completely disappeared by periodically confirming by thin layer chromatography, the reaction was finished by heating in hot water (80 to 100° C.) for 10 minutes. The reaction was concentrated under pressure to remove the solvent. The residue was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove precipitated salts. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 1.1 g of icaritin, 1.2 g of icariside 1 and 0.9 g of icariside II.
[Compound]
Name
extract
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icaritin
Reactant of Route 2
Reactant of Route 2
Icaritin
Reactant of Route 3
Reactant of Route 3
Icaritin
Reactant of Route 4
Reactant of Route 4
Icaritin
Reactant of Route 5
Icaritin
Reactant of Route 6
Icaritin

Q & A

Q1: How does icaritin exert its anti-tumor effects?

A1: Icaritin demonstrates multi-faceted anti-tumor activity by targeting various signaling pathways involved in tumor cell growth, survival, and immune evasion.

  • Inhibition of IL-6/JAK/STAT3 Signaling: Icaritin effectively inhibits the IL-6/JAK/STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and immune suppression in various cancers, including multiple myeloma [] and glioblastoma [].
  • Modulation of Estrogen Receptors: Icaritin exhibits selective estrogen receptor (ER) modulating activity. In ERα-positive breast cancer cells, icaritin can act as an estrogenic ligand at low concentrations but suppresses estrogen-stimulated growth at higher concentrations by promoting AhR-mediated ERα protein degradation [].
  • Induction of Apoptosis and Autophagy: Icaritin induces both caspase-dependent apoptosis and autophagy in various cancer cells, including glioblastoma [], Burkitt lymphoma [], and hepatocellular carcinoma [].
  • Inhibition of SphK1: Icaritin inhibits sphingosine kinase 1 (SphK1) activity in hepatocellular carcinoma cells, leading to the accumulation of pro-apoptotic ceramide and activation of JNK1 signaling [].
  • Enhancement of Anti-tumor Immunity: Icaritin promotes anti-tumor immune responses by inhibiting the generation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the spleen, thereby enhancing T-cell infiltration and activity in the tumor microenvironment [, ].

Q2: What are the downstream effects of icaritin on bone health?

A2: Icaritin demonstrates promising osteoinductive properties, promoting bone formation and inhibiting bone loss.

  • Stimulation of Osteogenic Differentiation: Icaritin stimulates the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human adipose tissue-derived stem cells (hADSCs) by upregulating the expression of bone-related genes and proteins, including BMPs, Runx2, and osteocalcin [].
  • Inhibition of Adipogenesis: Icaritin suppresses adipogenic differentiation of mesenchymal stem cells (MSCs), reducing the formation of adipocytes in the bone marrow [].
  • Regulation of Sclerostin Expression: Icaritin promotes osteogenesis by downregulating the expression of sclerostin (SOST), a negative regulator of bone formation, potentially via the Wnt/β-catenin/ERα axis [].

Q3: What is the molecular formula and weight of icaritin?

A3: Icaritin has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.

Q4: How do structural modifications of icaritin affect its activity?

A4: While detailed SAR studies weren't provided, some insights are available:

  • Dehydrated icaritin: This structural analog shows significantly weaker effects on the osteogenic differentiation of rBMSCs compared to icaritin, suggesting the importance of the specific icaritin configuration for its bioactivity [].
  • Mannich base derivatives: Synthesizing icaritin and β-anhydroicaritin Mannich base derivatives, researchers identified compounds with equal or higher cytotoxicity against various cancer cell lines compared to cisplatin, indicating the potential for enhancing icaritin's anti-cancer activity through structural modifications [].

Q5: How stable is icaritin and what are the strategies to improve its bioavailability?

A: Icaritin exhibits limited water solubility (<1.0 μg/mL), hindering its bioavailability and therapeutic application []. To address this, various strategies have been explored:

  • PLGA/TCP Scaffold Incorporation: Icaritin has been incorporated into a porous poly (lactic-co-glycolic acid)/tricalcium phosphate (PLGA/TCP) scaffold to enable sustained release for enhanced bone defect repair [, , , ].
  • mPEG-PLA Micelles: Encapsulation of icaritin within mPEG-PLA micelles significantly improves its solubility (up to 2.0 mg/mL) and prolongs its circulation time in vivo, enhancing its therapeutic potential for ischemic brain injury [].
  • PEG-PCL Micelles: Icaritin-loaded PEG-PCL micelles have demonstrated improved stability and sustained release profiles, enhancing its efficacy in treating oral squamous cell carcinoma [].

Q6: What is known about the pharmacokinetics of icaritin?

A: Research indicates that icaritin is primarily metabolized into glucuronide conjugates in rats, resulting in low oral bioavailability [, ].

  • Absorption and Metabolism: Oral administration of icaritin leads to dose-dependent but non-linear increases in the area under the concentration-time curve (AUC) for icaritin and its metabolites []. Icaritin undergoes extensive first-pass metabolism, primarily via glucuronidation, leading to low bioavailability [].
  • Excretion: A significant portion of icaritin and its metabolites is excreted in feces, with a smaller fraction excreted in urine [].
  • Bioactive Metabolites: Icaritin's estrogenic activity in vivo is primarily attributed to its metabolites, desmethylicaritin, and icariside I, which exhibit delayed peak concentrations (tmax 8 h) compared to the parent compound [, ].

Q7: What is the evidence for icaritin's efficacy in preclinical models?

A7: Numerous preclinical studies highlight icaritin's therapeutic potential in various disease models:

  • Cancer: Icaritin has shown potent anti-tumor activity against various cancer cell lines, including those derived from hepatocellular carcinoma [, , ], breast cancer [, ], glioblastoma [, ], Burkitt lymphoma [], multiple myeloma [], and oral squamous cell carcinoma [].
  • Bone Health: Icaritin promotes bone formation and inhibits bone loss in preclinical models of osteoporosis and osteonecrosis [, , , ]. In a rabbit model of calvarial defects, icaritin-loaded CaP ceramic scaffolds significantly enhanced bone regeneration and new vessel ingrowth compared to the control group [].
  • Neuroprotection: Icaritin exhibits neuroprotective effects in a Drosophila model of Alzheimer's disease by reducing oxidative stress, improving energy metabolism, and restoring mitochondrial function []. It also demonstrates neuroprotective activity in a glutamate-induced PC-12 cell model by protecting against oxidative stress and apoptosis [].

Q8: What analytical methods are used to characterize and quantify icaritin?

A8: Several analytical techniques are employed to study icaritin:

  • High-performance liquid chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is commonly used to quantify icaritin and its metabolites in biological samples [, , , , , , ].
  • Capillary zone electrophoresis (CZE): CZE, coupled with LC-ESI-MS, can be utilized for identifying and characterizing icaritin metabolites in biological samples like urine [].
  • MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to icaritin treatment [, , , , , , , , , ].
  • Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle distribution, apoptosis, and ROS generation, in response to icaritin treatment [, , , ].
  • Western blotting: This technique is used to measure the expression levels of various proteins involved in icaritin's mechanism of action, including signaling molecules, apoptotic markers, and autophagy-related proteins [, , , , , , , , , ].

Q9: What challenges are associated with icaritin's solubility and how can they be addressed?

A9: Icaritin's low water solubility presents a significant challenge for its therapeutic application.

  • Dissolution Rate and Bioavailability: The poor water solubility of icaritin limits its dissolution rate, leading to low oral bioavailability and hindering its therapeutic efficacy [, ].
  • Solid Dispersions: Preparing solid dispersions of icaritin phytosomes with PVP significantly enhances its dissolution rate in vitro, indicating a promising approach to improving its bioavailability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.